“N-Propargyl-1(S)-aminoindan” is a compound that is used as a synthetic scaffold for the synthesis of bioactive molecules . It possesses important pharmacological activities and is widely used in organic chemistry for the preparation of complex bioactive compounds .
The synthesis of “N-Propargyl-1(S)-aminoindan” involves a process where 1-indanone is reacted with propargylamine in the presence of a mixture of sodium borohydride and acetic acid . This reaction results in the formation of N-propargyl-1-aminoindane . There are also other methods for the synthesis of propargylamine, most of which are based on the metal-catalyzed activation of terminal alkyne .
N-Propargyl-1(S)-aminoindan, also known as Rasagiline, is a selective and potent irreversible inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in the treatment of neurodegenerative disorders, particularly Parkinson's disease. Rasagiline is structurally related to selegiline, another MAO-B inhibitor, and exhibits significant stereoselectivity, with the R(+) enantiomer showing higher potency in inhibiting MAO-B compared to its S(-) counterpart.
Rasagiline was first synthesized and characterized in the mid-1990s. Its development was driven by the need for more effective treatments for Parkinson's disease that could provide neuroprotective effects while minimizing side effects associated with other MAO inhibitors. The compound is derived from aminoindans, which are a class of compounds that have shown promise in pharmacological applications.
N-Propargyl-1(S)-aminoindan belongs to the class of propargylamines, specifically categorized as a substituted indanamine. It is recognized for its role as a monoamine oxidase inhibitor, which is crucial in the metabolism of neurotransmitters such as dopamine.
The synthesis of N-Propargyl-1(S)-aminoindan has been explored through various methods, primarily focusing on the reaction of 1-aminoindan with propargyl halides (chlorides or bromides). A notable approach involves protecting the primary amine group of 1-aminoindan before introducing propargyl groups via nucleophilic substitution reactions.
This method has been noted for its simplicity and efficiency, allowing for high yields and purity suitable for industrial applications .
N-Propargyl-1(S)-aminoindan features a propargyl group attached to the nitrogen atom of an aminoindan structure. The molecular formula is CHN, and it possesses a unique three-dimensional conformation due to the presence of both aliphatic and aromatic components.
This indicates the combination of an aminoindan structure with a propargyl moiety.
N-Propargyl-1(S)-aminoindan participates in various chemical reactions typical of propargylamines. Key reactions include:
The synthesis typically involves refluxing in organic solvents such as acetonitrile or dichloromethane under controlled temperatures to optimize yields and selectivity .
N-Propargyl-1(S)-aminoindan acts primarily by irreversibly inhibiting monoamine oxidase B. This inhibition leads to increased levels of dopamine in the brain, providing symptomatic relief in Parkinson's disease patients.
Research indicates that Rasagiline exhibits a high degree of selectivity for MAO-B over MAO-A, making it particularly effective for enhancing dopaminergic activity without significantly affecting other neurotransmitter systems . The mechanism involves covalent modification of the enzyme's active site, leading to prolonged inhibition.
Relevant analyses include spectroscopic methods (e.g., NMR and mass spectrometry) to confirm purity and structural integrity during synthesis .
N-Propargyl-1(S)-aminoindan has several significant applications:
N-Propargyl-1(S)-aminoindan (CAS 185517-74-2) is a chiral amine with the molecular formula C12H13N and a molecular weight of 171.24 g/mol. Its structure consists of an indane scaffold (a benzene ring fused to a cyclopentane ring) with an S-configured amino group at the C1 position and a propargyl group (-CH2-C≡CH) attached to the nitrogen. The compound belongs to the class of organic compounds known as indanes, characterized by a cyclopentane-benzene fused ring system [1] [4].
The absolute stereochemistry at the C1 chiral center is defined as S, significantly influencing its biological interactions. The IUPAC name is (1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, and its canonical SMILES representation is [H][C@@]1(CCC2=C1C=CC=C2)NCC#C, explicitly denoting the S-configuration [1] [4].
Table 1: Atomic-Level Characterization of N-Propargyl-1(S)-Aminoindan
Property | Value |
---|---|
Molecular Formula | C12H13N |
Molecular Weight | 171.24 g/mol |
Chiral Centers | 1 (S-configuration) |
Canonical SMILES | [H][C@@]1(CCC2=C1C=CC=C2)NCC#C |
InChI Key | RUOKEQAAGRXIBM-LBPRGKRZSA-N |
CAS Registry | 185517-74-2 |
The enantiomers of N-propargyl-1-aminoindan exhibit distinct biochemical behaviors due to their stereospecific interactions with biological targets. The 1(S) enantiomer (TVP1022) and the 1(R) enantiomer (rasagiline, TVP1012) share identical atomic connectivity but differ in spatial orientation. X-ray crystallography studies reveal that the 1(S) enantiomer adopts a "flipped" binding conformation in the active site of monoamine oxidase B (MAO-B) compared to the 1(R) enantiomer. Specifically, the indane ring of the S-isomer reorients the Tyr326 residue in MAO-B, while the R-isomer maintains a linear arrangement that optimizes hydrophobic contacts [4] [5].
Functionally, the 1(R) enantiomer (rasagiline) is a potent irreversible MAO-B inhibitor (IC50 ~1–5 nM) and demonstrates marked neuroprotective effects, such as upregulating glial cell line-derived neurotrophic factor (GDNF) via NF-κB activation. In contrast, the 1(S) enantiomer exhibits >100-fold weaker MAO-B inhibition and lacks significant GDNF induction. This disparity arises from the R-isomer’s optimal positioning of the propargyl group for covalent bonding to the flavin cofactor (FAD) in MAO-B [5] [6].
Table 2: Comparative Analysis of 1(S) and 1(R) Enantiomers
Property | 1(S)-Enantiomer (TVP1022) | 1(R)-Enantiomer (Rasagiline) |
---|---|---|
MAO-B Inhibition | Weak (>100-fold less potent) | Potent (IC50 ~1–5 nM) |
Binding Mode in MAO-B | Flipped indane ring; Tyr326 displacement | Linear indane ring; optimal hydrophobic packing |
Neuroprotective Effects | Minimal GDNF induction | Robust GDNF upregulation via NF-κB |
Clinical Status | Experimental probe compound | Approved anti-Parkinson drug (Azilect®) |
Solubility and Formulation Challenges
N-Propargyl-1(S)-aminoindan is a lipophilic solid with low aqueous solubility (predicted 0.0249 mg/mL). Its hydrochloride or mesylate salts improve solubility for experimental use. Solid-state stability is enhanced in acidic environments, with citric acid-based formulations effectively suppressing degradation. Excipients like microcrystalline cellulose, magnesium stearate, and colloidal silicon dioxide further stabilize the compound in solid dosage forms [1] [7].
Crystal Structure and Conformation
The X-ray crystal structure of the 1(S) enantiomer bound to human MAO-B (PDB: 1S2Y) resolved at 2.12 Å reveals key interactions:
The crystal lattice shows a density of ~1.1 g/cm³, consistent with tightly packed hydrophobic molecules. Stability under ambient conditions is achievable with protection from light and humidity, though the propargyl group may confer sensitivity to oxidants [5] [7].
NMR Spectroscopy
¹H-NMR and ¹³C-NMR provide definitive evidence for the structure and stereochemistry:
Infrared Spectroscopy
IR spectra display signature absorptions for:
Mass Spectrometry
High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 172.1121 (calculated 172.1121 for C12H14N⁺). Fragmentation peaks include:
Table 3: Key Spectroscopic Descriptors
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | δ 4.25 (m, 1H) | H-C1 (chiral center) |
δ 3.15 (dd, 2H) | -N-CH2-C≡ | |
δ 2.25 (t, 1H) | ≡C-H | |
IR | 3300 cm⁻¹ | ≡C-H stretch |
2110 cm⁻¹ | C≡C stretch | |
HRMS (ESI+) | m/z 172.1121 [M+H]⁺ | Molecular ion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7